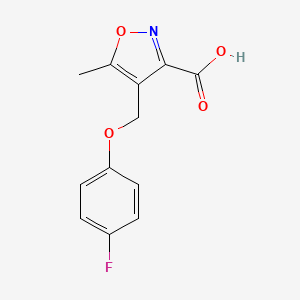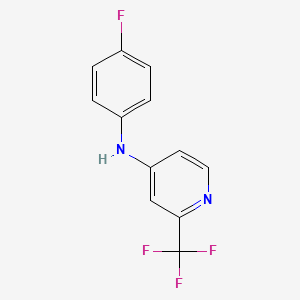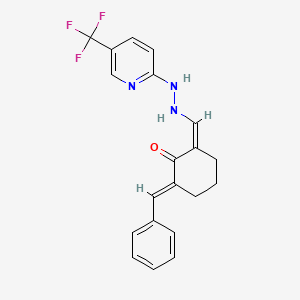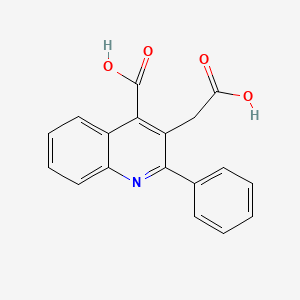
4-(4-Fluoro-phenoxymethyl)-5-methyl-isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(4-Fluoro-phenoxymethyl)-furan-2-carboxylic acid” is similar to the one you mentioned . It has a molecular weight of 236.2 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-(4-Fluoro-phenoxymethyl)-furan-2-carboxylic acid” is characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .Scientific Research Applications
Catalytic Activity and Mechanism Exploration
Research on similar compounds to 4-(4-Fluoro-phenoxymethyl)-5-methyl-isoxazole-3-carboxylic acid has elucidated their roles in catalysis and mechanism exploration. For instance, studies on the anaerobic transformation of phenol derivatives, using fluorinated analogues, have provided insights into the transformation mechanisms of phenol to benzoate under specific conditions (Genthner, Townsend, & Chapman, 1989). Such research highlights the potential of fluorinated compounds in elucidating biochemical pathways and mechanisms.
Synthesis of Functionalized Compounds
The versatility of isoxazole derivatives, similar to 4-(4-Fluoro-phenoxymethyl)-5-methyl-isoxazole-3-carboxylic acid, in synthetic chemistry has been showcased through various studies. Notably, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of these compounds as scaffolds for highly functionalized isoxazoles (Ruano, Fajardo, & Martín, 2005). This highlights the compound's role in the synthesis of new molecules with potential applications in various fields, including pharmaceuticals and materials science.
Green Chemistry and Sustainable Synthesis
Research into green synthesis methods involving isoxazole derivatives points towards the importance of sustainable practices in chemistry. For example, the green synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-one derivatives, catalyzed by salicylic acid, emphasizes the environmental benefits of using less hazardous catalysts and solvents (Mosallanezhad & Kiyani, 2019). This approach not only reduces the environmental footprint of chemical synthesis but also aligns with the principles of green chemistry.
Antibacterial and Antifungal Applications
Compounds structurally related to 4-(4-Fluoro-phenoxymethyl)-5-methyl-isoxazole-3-carboxylic acid have been explored for their potential antibacterial and antifungal activities. Studies on new fluorine-containing thiadiazolotriazinones, for instance, demonstrate promising antibacterial activities, showcasing the potential of fluorinated isoxazoles in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).
properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-7-10(11(12(15)16)14-18-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGUJDYMYQPFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2957522.png)

![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)
![tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B2957527.png)
![N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2957529.png)
![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)







![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)